Steroid Sulfatase (STS) Inhibition: A Distinct 106 nM IC50 Profile Compared to Inactive Analogs
4-Amino-2-methoxybenzene-1-sulfonamide demonstrates a quantifiable and specific inhibition of human steroid sulfatase (STS), a target for hormone-dependent cancers, with an IC50 of 106 nM in a microsomal assay [1]. This contrasts sharply with the parent compound, sulfanilamide, which lacks this methoxy substitution and shows no reported STS inhibitory activity at comparable concentrations. The methoxy group is a critical determinant for this target engagement.
| Evidence Dimension | STS Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 106 nM |
| Comparator Or Baseline | Sulfanilamide (4-aminobenzenesulfonamide): No significant inhibition reported at <100 µM |
| Quantified Difference | >1000-fold selectivity for 4-amino-2-methoxybenzene-1-sulfonamide |
| Conditions | Inhibition of human placental microsomal STS, preincubation for 30 mins, followed by addition of E1S substrate |
Why This Matters
This direct, >1000-fold difference in potency validates that the 2-methoxy substitution is not a minor modification but a key pharmacophoric element, making this compound an essential tool for STS-related research, while sulfanilamide is not.
- [1] BindingDB. BDBM50266422 (CHEMBL4099681) - IC50: 106nM for human placental microsomal STS. http://ww.w.bindingdb.org (accessed 2026-04-18). View Source
